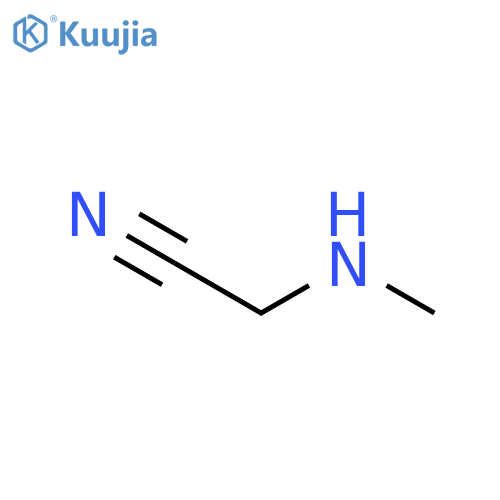Cas no 5616-32-0 (2-(Methylamino)acetonitrile)
2-(メチルアミノ)アセトニトリルは、有機合成において重要な中間体として利用される化合物です。分子式C3H6N2で表され、アミノ基とニトリル基を有する特徴的な構造を持ちます。主に医薬品や農薬の合成原料として応用され、反応性の高さと安定性のバランスが優れている点が特長です。特に、メチルアミノ基の存在により、他の官能基との選択的反応が可能で、多段階合成プロセスでの利用価値が高いです。高い純度で製造可能なため、精密化学反応における再現性確保に寄与します。実験室規模から工業生産まで幅広く使用される汎用性の高い試薬です。

2-(Methylamino)acetonitrile structure
商品名:2-(Methylamino)acetonitrile
2-(Methylamino)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Methylamino)acetonitrile
- Methylaminoacetonitrile
- Acetonitrile,2-(methylamino)-
- N-cyanomethyl-N-methylamine
- CH3NHCH2CN
- EINECS 227-037-7
- 2-(Methylamino)-acetonitrile
- DTXSID3063962
- NSC 99320
- (Methylamino)acetonitrile
- AKOS000148535
- N-Methylaminoacetonitrile
- KL8ZR823UA
- MFCD00058964
- EN300-53873
- (Methylamino)acetonitrile, AldrichCPR
- FT-0635783
- M0140
- Acetonitrile, 2-(methylamino)-
- NSC-99320
- Glycinonitrile, N-methyl-
- NS00033472
- Acetonitrile, (methylamino)-
- A830939
- Sarcosinonitrile
- NSC99320
- D91283
- 5616-32-0
- DB-052853
- BBL104222
- 2-methylaminoacetonitrile
- STL558209
-
- MDL: MFCD00058964
- インチ: InChI=1S/C3H6N2/c1-5-3-2-4/h5H,3H2,1H3
- InChIKey: PVVRRUUMHFWFQV-UHFFFAOYSA-N
- ほほえんだ: CNCC#N
計算された属性
- せいみつぶんしりょう: 70.05310
- どういたいしつりょう: 70.053
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 5
- 回転可能化学結合数: 1
- 複雑さ: 49.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 35.8A^2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.920(lit.)
- ふってん: 65°C/20mmHg(lit.)
- フラッシュポイント: 44 °C
- 屈折率: 1.4190 to 1.4220
- PSA: 35.82000
- LogP: 0.12028
- ようかいせい: 未確定
2-(Methylamino)acetonitrile セキュリティ情報
-
記号:


- ヒント:に警告
- 危害声明: H226-H302+H312+H332-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:1993
- 危険カテゴリコード: 11-20/21/22-38-36-22-10
- セキュリティの説明: S16; S23; S36/37/39
-
危険物標識:


- 危険レベル:3
- 包装グループ:III
- リスク用語:R11
- セキュリティ用語:S16-S23-S36/37/39
- ちょぞうじょうけん:<0°C
2-(Methylamino)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-53873-0.5g |
2-(methylamino)acetonitrile |
5616-32-0 | 0.5g |
$21.0 | 2023-06-08 | ||
| Enamine | EN300-53873-0.1g |
2-(methylamino)acetonitrile |
5616-32-0 | 0.1g |
$19.0 | 2023-06-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-489653-5 ml |
Methylaminoacetonitrile, |
5616-32-0 | 5 ml |
¥1685.00 | 2023-09-05 | ||
| A2B Chem LLC | AB76177-25g |
Methylaminoacetonitrile |
5616-32-0 | 98% | 25g |
$456.00 | 2024-04-19 | |
| 1PlusChem | 1P003SK1-1g |
METHYLAMINOACETONITRILE |
5616-32-0 | 98% | 1g |
$78.00 | 2025-02-20 | |
| Aaron | AR003SSD-25g |
Methylaminoacetonitrile |
5616-32-0 | 97% | 25g |
$431.00 | 2025-01-22 | |
| A2B Chem LLC | AB76177-1g |
Methylaminoacetonitrile |
5616-32-0 | 98% | 1g |
$69.00 | 2024-04-19 | |
| A2B Chem LLC | AB76177-5g |
Methylaminoacetonitrile |
5616-32-0 | 95% | 5g |
$148.00 | 2024-04-19 | |
| A2B Chem LLC | AB76177-10g |
Methylaminoacetonitrile |
5616-32-0 | 98% | 10g |
$282.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1692962-25g |
Methylaminoacetonitrile |
5616-32-0 | 98.0% | 25g |
¥6460.00 | 2024-05-08 |
2-(Methylamino)acetonitrile 関連文献
-
Debasmita Saha,Garima Jain,Anuj Sharma RSC Adv. 2015 5 70619
-
2. Hydrogen-bond basicity pK HB scale of secondary aminesJér?me Graton,Michel Berthelot,Christian Laurence HB scale of secondary amines. Jér?me Graton Michel Berthelot Christian Laurence J. Chem. Soc. Perkin Trans. 2 2001 2130
-
Matthew L. Gettings,Edward F. C. Byrd,Matthias Zeller,Davin Piercey New J. Chem. 2021 45 2228
-
4. 304. Synthetic analgesics. Part VII. Metadine and related 3-phenylpiperidine derivativesA. W. D. Avison,A. L. Morrison J. Chem. Soc. 1950 1471
-
5. Design, synthesis and antioxidant properties of ovothiol-derived 4-mercaptoimidazolesVincent Zoete,Fabrice Bailly,Jean-Pierre Catteau,Jean-Luc Bernier J. Chem. Soc. Perkin Trans. 1 1997 2983
5616-32-0 (2-(Methylamino)acetonitrile) 関連製品
- 628-87-5(Iminodiacetonitrile)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 157047-98-8(Benzomalvin C)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5616-32-0)2-(Methylamino)acetonitrile

清らかである:99%
はかる:25g
価格 ($):388.0